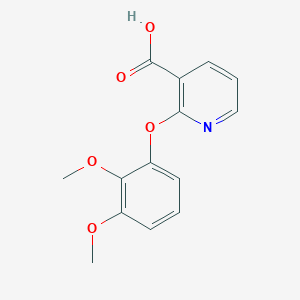

2-(2,3-Dimethoxyphenoxy)nicotinic acid

Description

Properties

IUPAC Name |

2-(2,3-dimethoxyphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPKEDZLAKOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229157 | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-58-3 | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Reactants : 2-chloronicotinic acid or its esters and 2,3-dimethoxyphenol.

- Catalysts/Base : Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol, generating a phenoxide ion.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.

- Temperature : Elevated temperatures (80–120 °C) are commonly employed to drive the substitution.

- Reaction Time : Typically several hours (4–12 h) depending on scale and conditions.

Ullmann-Type Coupling

- Catalysts : Copper-based catalysts facilitate the coupling of phenols with aryl halides.

- Conditions : Elevated temperatures (100–150 °C) with ligands to enhance catalyst activity.

- Advantages : Often provides higher yields and milder conditions for sensitive substrates.

Alternative Synthetic Routes

While direct etherification is common, alternative methods include:

Use of Epichlorohydrin Derivatives : As seen in related compounds (e.g., 3-(2,6-dimethoxyphenoxy)-1,2-propanediol derivatives), condensation of 2,3-dimethoxyphenol with epichlorohydrin followed by further functional group transformations can yield intermediates convertible to the target acid.

Carbamate Intermediates : Formation of carbamates via reaction with phosgene derivatives and subsequent hydrolysis steps may be employed in complex synthetic sequences.

Purification and Characterization

- Purification : Crystallization from suitable solvents or chromatographic techniques are standard. Fractional crystallization is preferred for high purity.

- Characterization : Confirmed by melting point, nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SNAr Etherification | 2-chloronicotinic acid + 2,3-dimethoxyphenol | Base (K2CO3), DMF/DMSO, 80–120 °C, 4–12 h | Straightforward, moderate to good yield | Requires halogenated nicotinic acid, high temp |

| Ullmann Coupling | 2-halonicotinic acid + 2,3-dimethoxyphenol + Cu catalyst | Cu catalyst, ligands, 100–150 °C | Potentially higher yields, milder conditions | Requires catalyst optimization |

| Epichlorohydrin Route | 2,3-dimethoxyphenol + epichlorohydrin + further steps | Multi-step, various conditions | Versatile intermediate formation | Longer synthesis, multiple steps |

| Carbamate Intermediate | 3-(2,6-dimethoxyphenoxy)-1,2-propanediol + phosgene | Low temp, tertiary amine catalyst | Enables complex analog synthesis | Use of toxic reagents (phosgene) |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenoxy and nicotinic acid moieties can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,3-Dimethoxyphenoxy)nicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Nicotinic Acid Derivatives

5-Chloro-2-(3-ethyl-phenoxy)-nicotinic acid (CAS: 1316221-48-3)

- Molecular Formula: C₁₄H₁₂ClNO₃

- Molecular Weight : 283.70 g/mol

- Key Differences: Contains a chlorine atom at position 5 and a 3-ethylphenoxy group instead of 2,3-dimethoxyphenoxy.

2-[(2,3-Dimethylphenyl)amino]nicotinic acid (CAS: 4394-05-2)

- Molecular Formula : C₁₄H₁₄N₂O₂

- Molecular Weight : 242.28 g/mol

- Key Differences: Features an amino linkage (C-N) instead of an ether (C-O) bond. The amino group enables hydrogen bonding, enhancing solubility in polar solvents compared to the ether-linked target compound .

Methoxyphenoxy Carboxylic Acid Derivatives

2-(3,4-Dimethoxyphenoxy)acetic Acid (CAS: 95459-73-7)

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.20 g/mol

- Key Differences: Substituted with a 3,4-dimethoxyphenoxy group and an acetic acid core instead of nicotinic acid.

LEO 29102 (Phosphodiesterase-4 Inhibitor)

- Structure: 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide

- Key Differences: Shares the 2,3-dimethoxyphenoxy motif but incorporates a dichloropyridyl-acetyl group and a propylacetamide chain.

Lignin-Derived Analogues

Veratrylglycerol-β-Syringyl Ether (VSE)

- Structure: 3-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxyphenoxy)-3-ethoxypropan-1-ol

- Key Differences: Contains 2,6-dimethoxyphenoxy and 3,4-dimethoxyphenyl groups. Studies on lignin peroxidase degradation indicate that methoxy substitution patterns (e.g., 2,6 vs. 2,3) significantly alter enzymatic cleavage pathways and product profiles .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-(2,3-Dimethoxyphenoxy)nicotinic acid | 2,3-dimethoxyphenoxy | C₁₄H₁₃NO₅ | 275.26 | 1160264-58-3 | Nicotinic acid core, ether linkage |

| 5-Chloro-2-(3-ethyl-phenoxy)-nicotinic acid | 5-Cl, 3-ethylphenoxy | C₁₄H₁₂ClNO₃ | 283.70 | 1316221-48-3 | Chloro and ethyl substituents |

| 2-(3,4-Dimethoxyphenoxy)acetic Acid | 3,4-dimethoxyphenoxy | C₁₀H₁₂O₅ | 212.20 | 95459-73-7 | Acetic acid core |

| 2-[(2,3-Dimethylphenyl)amino]nicotinic acid | 2,3-dimethylphenylamino | C₁₄H₁₄N₂O₂ | 242.28 | 4394-05-2 | Amino linkage instead of ether |

Research Findings and Implications

- Degradation Pathways: Lignin model compounds (e.g., substrate III in ) show that methoxy positioning (2,3 vs. 2,6) dictates enzymatic degradation mechanisms, which may inform stability studies of this compound .

Biological Activity

2-(2,3-Dimethoxyphenoxy)nicotinic acid is a compound with significant biological activity, particularly in the modulation of lipid metabolism and cellular processes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C14H13NO5

- Molecular Weight : 275.26 g/mol

The primary mechanism of action for this compound involves its interaction with nicotinamide coenzymes, influencing various metabolic pathways. Key actions include:

- Triglyceride Synthesis Modulation : It affects triglyceride synthesis in the liver and lipolysis in adipose tissue, thereby influencing lipid profiles.

- Redox Metabolism : The compound plays a role in redox metabolism and NAD-dependent pathways, contributing to lipid metabolism and cellular energy regulation.

Enzyme Interactions

This compound interacts with several enzymes:

- Cytochrome P450 Monooxygenases : These interactions can lead to either inhibition or activation of enzyme activity, affecting drug metabolism.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression Modulation : It affects the expression of genes involved in oxidative stress response, such as superoxide dismutase and catalase.

- Cell Signaling Pathways : It alters signaling pathways that regulate cellular metabolism and survival.

Case Studies

-

Lipid Metabolism Study :

- Objective : To evaluate the effect of this compound on lipid levels in animal models.

- Findings : At low doses, the compound significantly reduced triglycerides and LDL levels while increasing HDL levels. Higher doses led to adverse effects such as oxidative stress.

Dose (mg/kg) Triglycerides (mg/dL) LDL (mg/dL) HDL (mg/dL) 10 120 90 50 50 150 110 60 100 200 130 40 -

Neuroprotective Effects Study :

- Objective : Investigate the neuroprotective effects against amyloid β-induced cytotoxicity in SH-SY5Y cells.

- Results : Pre-treatment with the compound increased cell viability and reduced apoptotic markers.

Treatment Cell Viability (%) LDH Levels (U/L) Control 70 150 Amyloid β Treatment 30 300 NA Pre-treatment 60 180

Metabolic Pathways

The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities. Understanding these pathways is critical for evaluating its pharmacological potential.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the movement of the compound across cellular membranes. Its distribution within tissues is essential for its biological activity.

Subcellular Localization

The localization of this compound in specific organelles influences its action on metabolic pathways. Targeting signals may direct it to mitochondria or other compartments where it exerts its effects.

Q & A

Basic: What synthetic protocols are recommended for preparing 2-(2,3-Dimethoxyphenoxy)nicotinic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling 2,3-dimethoxyphenol with a nicotinic acid derivative via nucleophilic aromatic substitution or esterification. Mechanochemical synthesis (e.g., ball milling) or solid-state melt reactions can enhance yield and reduce solvent use . Purity optimization requires post-synthesis purification using preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Confirm purity via NMR (δH and δC assignments) and high-resolution mass spectrometry (HRMS). For intermediates, recrystallization in ethanol/water mixtures improves crystallinity .

Basic: Which analytical techniques are most effective for characterizing structural integrity and functional groups?

Methodological Answer:

- NMR Spectroscopy : Assign ¹H and ¹³C chemical shifts to verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the dimethoxyphenoxy and nicotinic acid moieties .

- FT-IR : Confirm ester or carboxylic acid groups via C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., erythro/threo conformers) by growing single crystals in DMSO/water and analyzing lattice parameters .

Advanced: How does stereochemistry influence enzymatic interactions of this compound?

Methodological Answer:

Stereochemistry dictates binding affinity to ligninolytic enzymes like lignin peroxidase. For example:

- Erythro vs. Threo Isomers : Erythro forms (Jαβ ~3.7 Hz) exhibit higher enzymatic degradation rates due to favorable alignment with active-site residues, while threo isomers (Jαβ ~7.5 Hz) show reduced activity .

- Experimental Validation : Synthesize diastereomers via chiral auxiliary methods. Compare degradation kinetics using fungal cultures (e.g., Cryptoderma pini) and monitor via LC-MS. Assign stereochemistry using NOESY correlations or X-ray data .

Advanced: What enzymatic degradation pathways are observed, and how do they compare to lignin model compounds?

Methodological Answer:

In fungal systems (e.g., Cryptoderma pini), degradation proceeds via:

- Alkyl-Aryl Cleavage : Lignin peroxidase oxidizes the β-O-4 ether bond, producing guaiacol derivatives and fragmented aromatic acids .

- β-Ether Ring Opening : Mn(II)-dependent peroxidase facilitates demethoxylation, forming quinone intermediates. Compare with lignin model dimers (e.g., veratrylglycerol-β-syringyl ether) by tracking product profiles via GC-MS or ¹³C-labeled substrates .

- Key Differences : Unlike non-phenolic lignin models, this compound resists Ca-Cb cleavage due to its electron-withdrawing carboxylic acid group .

Advanced: How can oxidative pathways of this compound be mechanistically studied under acidic conditions?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow spectrophotometry to monitor peroxomonosulfate (HSO₅⁻) oxidation. Determine rate constants (k) under varying [H⁺], and plot 1/k vs. [H⁺] to identify acid-base equilibria .

- Product Identification : Oxidative decarboxylation yields N→O rearranged products. Isolate via column chromatography (silica gel, ethyl acetate/hexane) and characterize via IR (loss of C=O stretch) and LC-HRMS .

Basic: What reaction conditions optimize derivative synthesis (e.g., hydrazones or Schiff bases)?

Methodological Answer:

- Hydrazone Synthesis : React with hydrazides (e.g., nicotinic acid hydrazide) in ethanol under reflux (12 h, 80°C). Monitor via TLC (Rf shift). Mechanochemical synthesis (grinding with KHSO₄ catalyst) reduces reaction time to 2–3 h .

- Schiff Bases : Use 2,3-dihydroxybenzaldehyde in methanol under nitrogen. Purify via recrystallization (methanol/chloroform) and confirm imine formation via ¹H NMR (δ ~8.3 ppm, CH=N) .

Advanced: How can computational modeling predict interactions with lignin-degrading enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to lignin peroxidase (PDB: 1B80). Parameterize the compound’s charge states (protonated carboxylic acid at pH 4.5) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-substrate complexes. Analyze hydrogen bonds between methoxy groups and Arg43/His82 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.